2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a triazolopyridine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The fluorophenyl group can be introduced via electrophilic aromatic substitution. The triazolopyridine moiety is often synthesized separately and then coupled with the pyrazole intermediate using a suitable coupling reagent. Finally, the acetamide linkage is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or by altering their conformation. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Other pyrazole derivatives : These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide is unique due to its combination of a fluorophenyl group, a triazolopyridine moiety, and an acetamide linkage. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H19FN6O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H19FN6O/c1-13-16(20(26-23-13)14-5-7-15(21)8-6-14)12-19(28)22-10-9-18-25-24-17-4-2-3-11-27(17)18/h2-8,11H,9-10,12H2,1H3,(H,22,28)(H,23,26) |
InChI Key |
AKNYYKWFRSCODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.